2-fluoro-5-(hydroxymethyl)benzoic Acid

Descripción general

Descripción

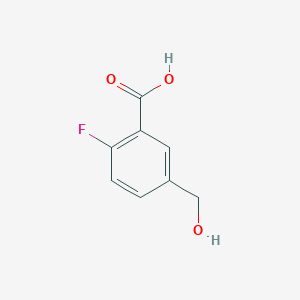

2-Fluoro-5-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H7FO3 It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a fluorine atom, and the hydrogen atom at the fifth position is replaced by a hydroxymethyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-(hydroxymethyl)benzoic acid can be achieved through several methods. One common approach involves the fluorination of 5-(hydroxymethyl)benzoic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 5-(hydroxymethyl)benzoic acid in an appropriate solvent, such as acetonitrile, at room temperature.

Another method involves the direct fluorination of benzoic acid derivatives

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. The choice of method depends on factors such as cost, yield, and environmental considerations.

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-5-(hydroxymethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of 2-fluoro-5-carboxybenzoic acid.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride, yielding 2-fluoro-5-(hydroxymethyl)benzyl alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with a nucleophile such as sodium methoxide can replace the fluorine atom with a methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: 2-Fluoro-5-carboxybenzoic acid.

Reduction: 2-Fluoro-5-(hydroxymethyl)benzyl alcohol.

Substitution: 2-Methoxy-5-(hydroxymethyl)benzoic acid.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : CHFO

- Molecular Weight : 170.14 g/mol

- Chemical Structure : The compound features a fluorine atom at the 2-position and a hydroxymethyl group at the 5-position of a benzoic acid framework, which influences its reactivity and biological activity.

Anticancer Activity

Recent studies have highlighted the potential of 2-fluoro-5-(hydroxymethyl)benzoic acid as a scaffold for developing dual inhibitors targeting anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in various cancers. These inhibitors could provide a novel approach to overcome resistance mechanisms in cancer therapy. The compound demonstrated equipotent binding to both proteins with significant selectivity over other anti-apoptotic proteins, indicating its potential as a lead compound for further development .

Antiviral Properties

The compound has also been investigated for its antiviral properties. It has shown promise in inhibiting viral replication in certain models, suggesting its potential utility in treating viral infections. This aligns with the broader trend of exploring benzoic acid derivatives for antiviral applications .

Synthesis of Natural Products

This compound serves as an important intermediate in the synthesis of various natural products and biologically active molecules. Its unique functional groups allow for selective reactions that can lead to complex molecular architectures .

Fluorinated Compounds

The incorporation of fluorine into organic molecules often enhances their pharmacokinetic properties. The presence of the fluorine atom in this compound can improve metabolic stability and bioavailability, making it a valuable building block for synthesizing fluorinated analogs of other compounds .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-fluoro-5-(hydroxymethyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity. The fluorine atom can enhance the compound’s binding affinity to target proteins due to its electronegativity and ability to form strong hydrogen bonds. The hydroxymethyl group can participate in additional interactions, such as hydrogen bonding, further stabilizing the compound’s binding to its target.

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoro-5-carboxybenzoic acid: Similar structure but with a carboxyl group instead of a hydroxymethyl group.

2-Fluoro-5-(hydroxymethyl)benzyl alcohol: Similar structure but with a hydroxymethyl group reduced to an alcohol.

2-Methoxy-5-(hydroxymethyl)benzoic acid: Similar structure but with a methoxy group instead of a fluorine atom.

Uniqueness

2-Fluoro-5-(hydroxymethyl)benzoic acid is unique due to the presence of both a fluorine atom and a hydroxymethyl group on the benzoic acid ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. The fluorine atom enhances the compound’s stability and binding affinity in biological systems, making it a valuable tool in drug development and other scientific research applications.

Actividad Biológica

Overview

2-Fluoro-5-(hydroxymethyl)benzoic acid (CAS Number: 481075-38-1) is an organic compound featuring a fluorine atom and a hydroxymethyl group attached to a benzoic acid structure. This unique configuration endows the compound with distinct biological properties and potential applications in medicinal chemistry and biochemistry.

- Molecular Formula : C8H7FO3

- Molecular Weight : 172.14 g/mol

- Chemical Structure : The compound consists of a benzene ring substituted at positions 2 and 5 with a fluorine atom and a hydroxymethyl group, respectively.

Target Interactions

Benzoic acid derivatives, including this compound, are known to interact with various biological targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound's binding affinity, potentially affecting its pharmacological profile.

Biochemical Pathways

The compound can participate in several biochemical reactions:

- Oxidation : The hydroxymethyl group can be oxidized to a carboxyl group, yielding 2-fluoro-5-carboxybenzoic acid.

- Reduction : The carboxyl group can be reduced to an alcohol, forming 2-fluoro-5-(hydroxymethyl)benzyl alcohol.

- Substitution Reactions : The fluorine atom can be replaced by other functional groups through nucleophilic aromatic substitution reactions, enhancing its versatility in synthetic applications .

Antimicrobial Properties

Research indicates that benzoic acid derivatives exhibit antimicrobial activity. The unique structure of this compound may enhance this activity due to increased lipophilicity and altered interaction with microbial membranes .

Enzyme Inhibition Studies

Studies have shown that compounds similar to this compound can inhibit various enzymes involved in metabolic pathways. For example, fluorinated benzoic acids have been implicated in the inhibition of thymidylate synthase, an essential enzyme for DNA synthesis, which suggests potential applications in cancer therapy .

Case Studies and Research Findings

- Dual Inhibitor Development : A study explored the development of dual inhibitors targeting Mcl-1 and Bfl-1 proteins using a benzoic acid scaffold. Compounds derived from this scaffold displayed significant binding affinity and selectivity, suggesting that similar derivatives like this compound could be explored for cancer therapeutic applications .

- Fluorinated Drug Potency : Research has indicated that the introduction of fluorine into drug molecules often enhances their biological activity. For instance, trifluoromethyl groups have been shown to increase the potency of drugs targeting serotonin uptake systems by improving binding interactions with the target proteins . This principle may similarly apply to this compound.

- Biotransformation Studies : Investigations into the biotransformation of benzoic acids have utilized NMR spectroscopy to monitor metabolic pathways. Such studies provide insights into how compounds like this compound might be metabolized in biological systems, influencing their efficacy and safety profiles .

Comparison with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Fluoro-5-carboxybenzoic Acid | Carboxyl group instead of hydroxymethyl | Antimicrobial; potential anticancer effects |

| 2-Fluoro-5-(hydroxymethyl)benzyl Alcohol | Hydroxymethyl group reduced to an alcohol | Enzyme substrate interactions |

| 2-Methoxy-5-(hydroxymethyl)benzoic Acid | Methoxy group instead of fluorine | Altered pharmacological properties |

Propiedades

IUPAC Name |

2-fluoro-5-(hydroxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYKWCHKBOKMSGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379059 | |

| Record name | 2-fluoro-5-(hydroxymethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481075-38-1 | |

| Record name | 2-fluoro-5-(hydroxymethyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.